ARS-1620

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

生化分析

Biochemical Properties

ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to exhibit complete growth suppression of p.G12C cell lines with relatively benign effects on control cell lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating the GTPase activity of the KRAS protein, resulting in the accumulation of GTP-bound activated KRAS . This leads to the activation of downstream signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves allele-specific covalent targeting of Cys-12 in the vicinity of an inducible allosteric switch II pocket (S-IIP). This strategy proved feasible for inhibiting mutant KRAS in vitro .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It achieves rapid and sustained in vivo target occupancy

准备方法

. 合成路线通常包括从市售原料开始的几个有机合成步骤。反应条件通常涉及使用特定试剂和催化剂来实现所需的化学转化。 ARS-1620 的工业生产方法可能包括扩大这些合成路线,同时确保最终产品的纯度和一致性 .

化学反应分析

ARS-1620 经历各种化学反应,包括与 KRAS G12C 蛋白的共价结合 . 这种结合涉及化合物与 KRAS 蛋白 II 型开关口袋中的半胱氨酸残基之间形成共价键 . 这些反应中常用的试剂包括有机溶剂、催化剂和特异性结合剂。 从这些反应中形成的主要产物是共价结合的 KRAS G12C-ARS-1620 复合物 .

作用机制

相似化合物的比较

属性

IUPAC Name |

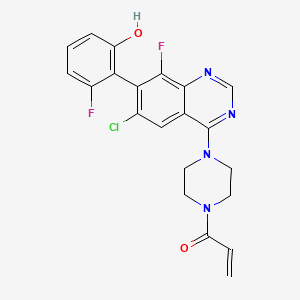

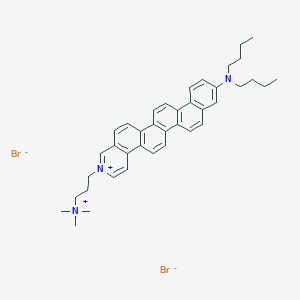

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ARS-1620 interact with its target, KRAS G12C?

A1: this compound is a covalent inhibitor that specifically targets the mutated cysteine residue (C12) present in the KRAS G12C protein. It binds to this cysteine in the inactive, GDP-bound conformation of KRAS G12C, effectively locking the protein in this inactive state. This prevents KRAS from cycling to its active, GTP-bound form, which is essential for downstream signaling and tumor growth [, , , , ].

Q2: What are the downstream effects of this compound binding to KRAS G12C?

A2: By inhibiting KRAS G12C, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in KRAS-mutant cancers [, , , , , ].

Q3: How does this compound demonstrate selectivity for the KRAS G12C mutant?

A3: this compound exploits the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS. This cysteine is located within the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. Therefore, this compound selectively targets and inhibits KRAS G12C while sparing wild-type KRAS [, , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H19ClF2N4O2, and its molecular weight is 432.85 g/mol.

Q5: What is the preclinical evidence supporting this compound's efficacy?

A5: this compound has demonstrated potent antitumor activity in preclinical studies using various models. This includes:

- In vitro: Inhibiting cell viability and proliferation in a panel of KRAS G12C mutant cell lines, including lung, pancreatic, and colorectal cancer models [, , , , ].

- In vivo: Demonstrating significant tumor growth inhibition in mouse xenograft models of KRAS G12C mutant tumors [, , , , ].

Q6: Are there any ongoing clinical trials investigating this compound?

A6: While specific details of ongoing clinical trials are not mentioned in the provided abstracts, the research highlights that this compound has progressed to clinical trials for patients with KRAS G12C mutant cancers [, , ].

Q7: What are the potential mechanisms of resistance to this compound?

A7: Despite its initial efficacy, preclinical studies have identified several potential resistance mechanisms to this compound, including:

- Adaptive feedback activation: Reactivation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, through compensatory mechanisms involving receptor tyrosine kinases (RTKs) or other RAS isoforms [, , ].

- Tumor heterogeneity: The presence of subpopulations of tumor cells with different KRAS mutations or other oncogenic drivers that are not targeted by this compound [].

- Emergence of new mutations: Acquisition of secondary mutations within KRAS or other genes involved in downstream signaling pathways that confer resistance to this compound [].

Q8: What are the strategies being explored to overcome resistance to this compound?

A8: Several approaches are under investigation to address resistance mechanisms, including:

- Combination therapies: Combining this compound with other targeted therapies, such as inhibitors of RTKs (EGFR, FGFR, AXL), SHP2, MEK, PI3K, or mTOR, to block compensatory signaling pathways [, , , , , ].

- Developing next-generation inhibitors: Designing more potent and selective KRAS G12C inhibitors with improved pharmacokinetic properties [, ].

- Identifying biomarkers: Discovering predictive biomarkers to stratify patients who are most likely to benefit from this compound treatment or to monitor the emergence of resistance [, ].

Q9: How has computational chemistry contributed to understanding this compound's interactions with KRAS G12C?

A9: Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in:

- Visualizing the binding mode: Providing structural insights into how this compound binds within the S-IIP of KRAS G12C and forms a covalent bond with the cysteine residue [, ].

- Predicting binding affinity: Estimating the binding strength of this compound to KRAS G12C and guiding the design of analogs with improved potency [].

- Rationalizing SAR: Exploring the relationship between structural modifications of this compound and its inhibitory activity, leading to the identification of key pharmacophores [, ].

Q10: How do structural modifications of this compound influence its activity?

A10: While detailed SAR studies are not presented in the provided abstracts, the research suggests that modifications to the core scaffold of this compound can impact its:

- Potency: Altering the substituents on the quinazoline ring or the piperazine ring can significantly affect the binding affinity for KRAS G12C [, ].

- Selectivity: Modifications can influence the specificity of this compound for KRAS G12C over other cysteine-containing proteins [, ].

- Pharmacokinetic properties: Changes in the molecule's structure can affect its absorption, distribution, metabolism, and excretion, ultimately influencing its in vivo efficacy [, ].

Q11: Are there any specific drug delivery strategies being explored for this compound?

A11: While the provided research primarily focuses on the pharmacological properties of this compound, the development of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could potentially enhance its therapeutic index by:

Q12: What analytical techniques are used to characterize and quantify this compound?

A12: The research mentions various analytical methods employed in studying this compound:

- High-performance liquid chromatography (HPLC): Used to assess the accumulation and efflux of this compound in cells, providing insights into its transport mechanisms [, ].

- Mass spectrometry: Utilized for the identification and quantification of this compound and its metabolites in biological samples [].

- Cell-based assays: Employed to measure the effects of this compound on cell viability, proliferation, and signaling pathway activity [, , , , ].

- Animal models: Used to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)